[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine
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Overview
Description
[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that (2-(4-Chlorophenyl)thiazol-5-yl)methanamine may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and organic solvents, as well as its molecular weight, can influence its bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-(4-Chlorophenyl)thiazol-5-yl)methanamine. For instance, the compound’s stability could be affected by temperature and pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in various chemical research applications.
Biology: In biological research, [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with specific enzymes and receptors in the body.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its chemical properties make it suitable for various applications in material science.
Comparison with Similar Compounds
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine
- [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanamine
- [3-Chlorophenyl)-(4,5-dimethylthiazol-2-yl)methanamine
Uniqueness: Compared to similar compounds, [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine has a unique substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The position of the chlorophenyl group and the methanamine moiety can affect its binding affinity to biological targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCVDJSQZBWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)CN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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